Ferrous lactate

Overview

Description

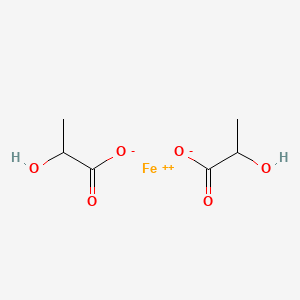

Ferrous lactate (iron(II) lactate) is an iron supplement with the chemical formula Fe(C₃H₅O₃)₂·nH₂O (commonly dihydrate or trihydrate). It exists as greenish-white crystals or a light green powder, soluble in water but insoluble in ethanol . As a divalent iron (Fe²⁺) salt, it exhibits higher solubility and bioavailability compared to trivalent iron (Fe³⁺) compounds, making it a preferred choice for addressing iron-deficiency anemia . Its mechanism involves dissociation into Fe²⁺ and lactate ions in the acidic gastric environment, followed by absorption via intestinal transporters like DMT1 .

This compound is widely used in food fortification (E585) as an acidity regulator, color retention agent, and nutrient . The World Health Organization (WHO) recommends its inclusion in infant formula due to its tolerability and reduced gastrointestinal side effects compared to other iron salts .

Preparation Methods

Traditional Synthesis Methods and Limitations

Ferrous Sulfate and Calcium Lactate Metathesis

Historically, ferrous lactate was synthesized via metathesis reactions between ferrous sulfate (FeSO₄) and calcium lactate. This method involves dissolving calcium lactate in water and reacting it with ferrous sulfate to precipitate calcium sulfate (CaSO₄), leaving this compound in solution . The reaction is represented as:

3\text{H}5\text{O}3\text{)}2 + \text{FeSO}4 \rightarrow \text{Fe(C}3\text{H}5\text{O}3\text{)}2 + \text{CaSO}4 \downarrow

While straightforward, this method introduces sulfate ions into the product, requiring extensive washing and purification. Residual sulfate levels often exceed 0.1%, necessitating additional ion-exchange steps .

Direct Acid Neutralization with Iron Hydroxide

Another approach involves neutralizing lactic acid with iron(II) hydroxide:

3\text{H}6\text{O}3 + \text{Fe(OH)}2 \rightarrow \text{Fe(C}3\text{H}5\text{O}3\text{)}2 + 2\text{H}_2\text{O}

However, iron hydroxide’s instability in aqueous solutions leads to partial oxidation to ferric iron (Fe³⁺), which compromises product purity. Typical yields from this method range from 70–75%, with ferric iron content exceeding 0.6% without antioxidants .

Modern Direct Reaction Method Using Ferrous Carbonate

Reaction Mechanism and Process Overview

The patented method (CN104876816A) employs ferrous carbonate (FeCO₃) and lactic acid as raw materials, avoiding sulfate or chloride contamination . The reaction proceeds as:

3 + 2\text{C}3\text{H}6\text{O}3 \rightarrow \text{Fe(C}3\text{H}5\text{O}3\text{)}2 + \text{CO}2 \uparrow + \text{H}2\text{O}

Key steps include:

-

Lactic Acid Preparation : Diluting 90% lactic acid to 5–14% concentration.

-

Reaction : Mixing FeCO₃ and lactic acid at a 1:10–20 mass-volume ratio, with 0.001–0.004% iron powder as a reducing agent.

-

Centrifugation : Separating unreacted solids.

-

Crystallization : Adding 0.2–0.5% seed crystals to concentrated solution.

-

Drying : Vacuum-drying at 50–80°C to ≤20% moisture content .

Optimization of Reaction Conditions

The patent outlines three optimized embodiments:

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Lactic Acid Concentration | 5% | 14% | 10% |

| Reaction Temperature | 70°C | 45°C | 60°C |

| Reaction Time | 2 h | 5 h | 4 h |

| Yield | 83% | 85% | 84% |

| Ferric Iron Content | 0.15% | 0.15% | 0.15% |

These conditions ensure high reproducibility, with mother liquor reuse enabling 10 reaction cycles without yield loss .

Comparative Analysis of Synthesis Routes

Byproduct Generation and Environmental Impact

Traditional methods produce calcium sulfate or chloride byproducts, requiring wastewater treatment. In contrast, the direct FeCO₃ method generates only CO₂ and water, reducing effluent load by 95% .

Yield and Purity Metrics

| Method | Yield (%) | Sulfate/Chloride Content | Ferric Iron (%) |

|---|---|---|---|

| FeSO₄ + Ca Lactate | 70–75 | ≤0.1% | ≤0.6 |

| Fe(OH)₂ + Lactic Acid | 65–70 | None | ≤1.2 |

| FeCO₃ + Lactic Acid | 83–85 | None | ≤0.15 |

The FeCO₃ route achieves superior iron lactate content (≥99.7%) and complies with stringent pharmacopeial standards .

Critical Factors Influencing Synthesis Efficiency

Lactic Acid Concentration

Diluting lactic acid to 5–14% prevents excessive viscosity, ensuring homogeneous mixing with FeCO₃. Concentrations below 5% prolong reaction times, while >14% increases side reactions .

Temperature and Reaction Kinetics

Higher temperatures (70°C) accelerate reaction rates but risk Fe²⁺ oxidation. The optimal range of 45–70°C balances speed and stability, with iron powder reducing Fe³⁺ to Fe²⁺ .

Role of Iron Powder

Adding 0.001–0.004% iron powder suppresses Fe²⁺ oxidation, maintaining ferric iron content below 0.2%. Excess iron powder complicates centrifugation and increases costs .

Industrial-Scale Production and Quality Control

Crystallization and Drying Protocols

Post-reaction crystallization at 30–80 rpm for 2–5 hours yields uniform crystals. Vacuum drying at 50–80°C ensures moisture content ≤20%, critical for storage stability .

Compliance with Pharmacopeial Standards

The final product must meet the following specifications :

| Parameter | Requirement |

|---|---|

| Iron Lactate Content | ≥96% |

| Moisture | ≤20% |

| Chloride (Cl⁻) | ≤0.1% |

| Ferric Iron (Fe³⁺) | ≤0.6% |

| Sulfate (SO₄²⁻) | ≤0.1% |

| pH (5% solution) | 5.0–6.0 |

| Heavy Metals (Pb) | ≤1 mg/kg |

| Arsenic (As) | ≤3 mg/kg |

Chemical Reactions Analysis

Types of Reactions: Ferrous lactate undergoes various chemical reactions, including oxidation, reduction, and complexation.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to ferric lactate in the presence of oxidizing agents.

Reduction: It can be reduced back to this compound using reducing agents.

Complexation: this compound forms complexes with other ligands, which can alter its solubility and reactivity.

Major Products:

Oxidation: Ferric lactate

Reduction: this compound

Complexation: Various iron-ligand complexes

Scientific Research Applications

Nutritional Supplementation

Iron Deficiency Anemia Management

Ferrous lactate is recognized for its effectiveness in treating iron deficiency anemia (IDA). Studies have shown that low-dose this compound can be as effective as higher doses of traditional iron supplements in correcting anemia. For instance, a study indicated that administering 10 mg of iron as this compound significantly improved hemoglobin levels in children with IDA, showcasing its potential as a safe and effective supplement for this condition .

Bioavailability Studies

Research has highlighted the high relative bioavailability of this compound compared to other iron salts. A comparative study found that this compound exhibited a bioaccessibility of 67%, making it a preferred choice for dietary supplements and food fortification . This bioavailability is crucial for populations at risk of iron deficiency, such as pregnant women and young children.

Food Fortification

Rheological Properties in Food Products

This compound is used to fortify wheat flour and other food products without adversely affecting their sensory properties. A study analyzed the rheological behavior of dough fortified with this compound, revealing that small amounts improved dough stability and development time . The findings suggest that this compound can enhance the nutritional profile of baked goods while maintaining quality.

Stability and Interaction with Food Components

In food fortification, the interaction between this compound and other food components is critical. Research demonstrated that encapsulation techniques could improve the stability of this compound in food matrices, thereby enhancing iron bioaccessibility during digestion . This method helps mitigate the pro-oxidant effects of iron, ensuring the nutritional integrity of fortified foods.

Biomedical Research

Regulation of Iron Homeostasis

This compound plays a significant role in regulating systemic iron metabolism. Studies have shown that it can influence hepcidin expression—a key regulator of iron homeostasis—thereby affecting iron distribution in the body. In animal models, administration of lactate increased hepcidin levels, leading to altered serum and tissue iron concentrations . This mechanism underscores the potential therapeutic applications of this compound in conditions related to iron dysregulation.

Cellular Iron Uptake Studies

Research involving human epithelial cell lines has demonstrated that this compound enhances cellular iron uptake more effectively than other iron sources. Cells exposed to this compound exhibited elevated intracellular iron levels, suggesting its utility in enhancing iron absorption in clinical settings . This property is particularly relevant for developing treatments for conditions associated with impaired iron absorption.

Environmental Applications

Biohydrogen Production

Recent studies have explored the use of ferrous compounds, including this compound, in biohydrogen production through dark fermentation processes. This compound supplementation has been shown to boost hydrogen productivity by facilitating anaerobic fermentation pathways . This application highlights its potential in sustainable energy production technologies.

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Nutritional Supplementation | Effective treatment for iron deficiency anemia; high bioavailability compared to other forms |

| Food Fortification | Improves rheological properties of fortified foods; enhances stability and bioaccessibility |

| Biomedical Research | Regulates hepcidin expression; increases cellular iron uptake; potential therapeutic uses |

| Environmental Applications | Enhances biohydrogen production through anaerobic fermentation processes |

Mechanism of Action

Ferrous lactate exerts its effects primarily through its role as an iron supplement. Iron is essential for the production of hemoglobin, which is necessary for oxygen transport in the blood. The compound is absorbed in the gastrointestinal tract and incorporated into hemoglobin and other iron-containing proteins. The molecular targets include hemoglobin, myoglobin, and various iron-dependent enzymes .

Comparison with Similar Compounds

Ferrous lactate is often compared to other iron supplements, such as ferrous sulfate , ferrous gluconate , and ferrous fumarate , in terms of bioavailability, stability, and application suitability. Below is a detailed analysis:

Bioavailability and Bioaccessibility

Ferrous sulfate (FeSO₄) :

- Bioaccessibility (BF) : 81% in gastric conditions, higher than this compound (71%) .

- Intestinal Absorption : BF drops to ~30% in intestinal conditions, less severe than this compound’s decline to 12.8% .

- Advantage : Higher iron content (20% elemental iron) and lower cost .

- Disadvantage : More likely to cause gastrointestinal irritation .

Ferrous gluconate (C₁₂H₂₂FeO₁₄) :

Ferrous fumarate (C₄H₂FeO₄) :

Chemical and Physical Properties

Industrial and Clinical Performance

Gastrointestinal Tolerance :

this compound causes fewer side effects (e.g., nausea, constipation) than ferrous sulfate, attributed to lactate’s chelating effect that moderates free iron release .Thermal Stability :

this compound maintains stability during food processing, unlike ferrous sulfate, which may oxidize or precipitate in high-temperature or alkaline conditions .Cost-Effectiveness :

Ferrous sulfate is cheaper, but this compound’s higher tolerability justifies its use in sensitive populations (e.g., pregnant women, children) .

Research Findings and Limitations

- Bioaccessibility Trade-offs : While this compound’s gastric BF is lower than ferrous sulfate, its intestinal absorption efficiency is context-dependent. Microencapsulation has been explored to mitigate BF drops in intestinal conditions .

- Rheological Compatibility : In dough systems, this compound and gluconate similarly reduce amylograph viscosity but differ in softening effects, influencing their suitability for specific baked goods .

- Analytical Challenges : Quality control of this compound requires advanced techniques like HPLC and FTIR to ensure purity and structural integrity .

Biological Activity

Ferrous lactate, a compound formed from iron and lactic acid, is recognized for its applications in food fortification and as a dietary supplement for iron deficiency. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is often used as an iron supplement due to its relatively high bioavailability compared to other iron compounds. It is utilized in various food products and supplements aimed at preventing or treating iron deficiency anemia.

- Iron Absorption : this compound enhances iron absorption in the gastrointestinal tract. Studies indicate that the presence of lactate can increase the solubility and bioavailability of iron, facilitating its uptake by intestinal cells .

- Regulation of Hepcidin : Lactate has been shown to influence hepcidin expression, a key regulator of iron homeostasis. Elevated lactate levels can decrease serum iron while increasing splenic iron levels, suggesting a systemic effect on iron distribution mediated through hepcidin .

- Cellular Effects : Research indicates that this compound can elevate cellular iron concentrations significantly when combined with other compounds like sodium lactate. For instance, in BEAS-2B cells, exposure to ferrous ammonium citrate (FAC) along with lactate resulted in increased ferritin levels, indicating enhanced iron storage within cells .

Carcinogenicity Studies

A significant study conducted on Fischer 344 rats over 104 weeks evaluated the carcinogenic potential of this compound. The results indicated no tumors were induced by this compound; however, there was an increase in pancreatic acinar cell hyperplasia and endometrial gland hyperplasia at higher concentrations (2%) . These findings suggest that while this compound does not exhibit carcinogenic properties, it may have estrogenic effects leading to certain proliferative lesions.

Iron Supplementation Efficacy

A clinical trial involving preterm infants demonstrated that elemental iron supplementation as this compound (12 mg/(kg·d)) supported robust erythropoietic responses when administered alongside recombinant human erythropoietin (rhEpo). This underscores the effectiveness of this compound in promoting red blood cell production in vulnerable populations .

Data Tables

| Study | Population | Dosage | Findings |

|---|---|---|---|

| Fischer 344 Rats | 150 male & 150 female | 0%, 1%, 2% this compound | No tumors; increased pancreatic acinar cell hyperplasia at 2% |

| Preterm Infants | 50 infants | 12 mg/(kg·d) | Robust erythropoietic response with rhEpo |

| Human Cell Lines | MCF-7 & MtT/Se | N/A | Negative estrogen receptor binding affinity |

Q & A

Basic Research Questions

Q. How can researchers determine the stability of ferrous lactate under varying experimental storage conditions?

this compound stability is influenced by temperature, humidity, and light exposure. To assess stability:

- Conduct accelerated degradation studies by storing samples at elevated temperatures (e.g., 40°C, 60°C) and monitoring iron oxidation via inductively coupled plasma (ICP) spectroscopy.

- Measure solubility changes in aqueous solutions (partially soluble in cold water ).

- Use X-ray diffraction (XRD) to detect crystalline structure alterations.

- Store in dry, cool (<25°C), and ventilated environments to prevent hygroscopic degradation .

Q. What analytical methods are recommended for quantifying this compound purity and hydration levels?

- Near-Infrared Reflectance Spectroscopy (NIRS): Effective for determining water content in this compound dihydrate. A fiber-optic probe immersed in the sample collects diffuse reflectance data, calibrated against reference methods .

- Thermogravimetric Analysis (TGA): Measures weight loss upon heating to quantify hydration states (e.g., dihydrate vs. anhydrous forms).

- Titrimetric Methods: Redox titration with potassium permanganate quantifies Fe²⁺ content, ensuring minimal oxidation during analysis .

Q. What experimental models are suitable for studying this compound’s bioavailability in nutritional research?

- Ruminant Models: Use Latin square designs (e.g., 4×4 or 6×6) in lactating cows to evaluate iron absorption kinetics. For example, infuse this compound abomasally at 0–1,250 mg Fe/day and measure phosphorus absorption via plasma and fecal analysis .

- In Vitro Gastrointestinal Simulations: Simulate gastric and intestinal phases to assess iron release kinetics under physiological pH and enzyme conditions .

Advanced Research Questions

Q. How does this compound interact with other minerals in feed formulations, and how can these interactions be methodologically disentangled?

- Competitive Binding Studies: Use chelation assays (e.g., spectrophotometric detection) to evaluate Fe²⁺ binding affinity with lactate vs. other ligands (e.g., phosphate, phytate).

- Dose-Response Latin Squares: Administer this compound alongside zinc sulfate or gluconate in dairy cows and measure mineral retention via mass balance calculations. For example, 8 mg Fe/L from this compound paired with 2 mg Zn/L showed no antagonism in Holstein trials .

- Synchrotron X-ray Absorption Spectroscopy (XAS): Characterize iron speciation in mixed-mineral feeds to identify co-precipitation or complexation .

Q. What mechanisms underlie this compound’s role in mitochondrial lactate oxidation, and how can this be experimentally validated?

- Mitochondrial LDH Activity Assays: Isolate mitochondria from liver or muscle tissue and incubate with lactate (5–10 mM). Monitor pyruvate production via HPLC and oxygen consumption via respirometry. Inhibitors like oxamate (LDH blocker) and α-cyano-4-hydroxycinnamate (monocarboxylate transporter inhibitor) validate pathway specificity .

- Isozyme Profiling: Use gel electrophoresis to compare mitochondrial LDH-1 (H4) and cytosolic LDH-5 (M4) distributions, confirming tissue-specific oxidation pathways .

Q. How can conflicting data on this compound’s redox activity in biological systems be resolved?

- Controlled Oxygen Tension Experiments: Culture cells (e.g., Caco-2) under hypoxic (1% O₂) vs. normoxic conditions and measure Fe²⁺→Fe³⁺ conversion using ferrozine assays.

- Electron Paramagnetic Resonance (EPR): Detect free radical formation (e.g., hydroxyl radicals) in Fenton reactions initiated by this compound and H₂O₂ .

- Meta-Analysis of LD50 Data: Reconcile oral toxicity values (e.g., 147 mg/kg in mice ) with in vitro cytotoxicity thresholds using probabilistic risk assessment models.

Q. Methodological Considerations Table

Q. Regulatory and Safety Guidelines

- Handling Protocols: Use NIOSH-approved PPE (gloves, N95 masks) to prevent inhalation/contact with this compound dust (OSHA Hazard Communication Standard ).

- Waste Disposal: Neutralize acidic iron residues with calcium carbonate before disposal to comply with TSCA regulations .

Properties

IUPAC Name |

2-hydroxypropanoate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKCQDROTDCQOR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018671 | |

| Record name | Ferrous Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-white crystals or light green powder having a characteristic smell, Trihydrate: Greenish-white solid; [Merck Index] Light green solid; [MSDSonline] | |

| Record name | FERROUS LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ferrous lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water. Practically insoluble in ethanol, Slight characteristic odor; mild, sweet and ferruginous taste; on exposure to air it becomes darker and incompletely soluble; greenish-white powder or crystalline masses; soluble in water, freely sol in alkali citrates, almost insoluble in alcohol. /Trihydrate/ | |

| Record name | FERROUS LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | FERROUS LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

85993-25-5, 92542-68-2, 5905-52-2 | |

| Record name | (T-4)-Bis[(2S)-2-(hydroxy-κO)propanoato-κO]iron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85993-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92542-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous lactate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005905522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Bis(lactato-O1,O2)iron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085993255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron, bis[(2S)-2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferrous Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-bis(lactato-O1,O2)iron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JU4C2L5A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.